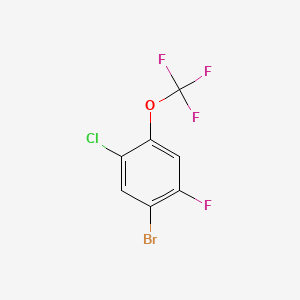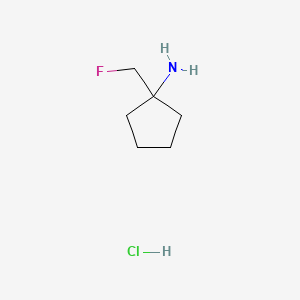![molecular formula C10H14O5 B6608747 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2866352-73-8](/img/structure/B6608747.png)
4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, or 4-Acetoxymethyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid (AOMBOH), is an organic compound that has been studied for its potential applications in the field of organic chemistry. AOMBOH is a seven-membered ring compound with two methyl groups and an acetyloxy group, and it has been found to have many unique properties that make it a desirable compound for research and laboratory experiments.
Applications De Recherche Scientifique
4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has been used in a variety of scientific research applications, including as a catalyst for the synthesis of cyclic compounds, as a reagent for the synthesis of heterocycles, and as a ligand for the coordination of metal ions. This compound has also been used in the synthesis of organic compounds, such as amino acids, peptides, and carbohydrates, as well as in the synthesis of pharmaceuticals. This compound has also been used in the synthesis of organic compounds with biological activity, such as antibiotics and antiviral agents.
Mécanisme D'action
4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a seven-membered ring compound with two methyl groups and an acetyloxy group. It is believed that the acetyloxy group of this compound acts as a Lewis base, which can coordinate with a Lewis acid to form a complex. The complex then reacts with the methyl groups of this compound to form a product. This reaction is believed to be the mechanism by which this compound is able to catalyze the synthesis of cyclic compounds and heterocycles.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. This compound has been found to be non-toxic in laboratory animal studies, and it has been found to be non-carcinogenic. It has also been found to be non-mutagenic and non-teratogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid in laboratory experiments include its stability, its low cost, and its ability to catalyze the synthesis of cyclic compounds and heterocycles. The limitations of using this compound in laboratory experiments include its relatively slow reaction rate, its limited solubility, and its limited availability.
Orientations Futures
There are many potential future directions of research involving 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid. These include further investigation into the mechanism of action of this compound, further investigation into the biochemical and physiological effects of this compound, further investigation into the synthesis of organic compounds with biological activity, and further investigation into the potential applications of this compound in the pharmaceutical industry. Additionally, further research could be conducted into the potential use of this compound as a catalyst for the synthesis of other compounds and as a reagent for the synthesis of other organic compounds.
Méthodes De Synthèse
4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be synthesized in several ways, including a direct route, a three-step route, and a four-step route. The direct route involves reacting a cyclohexyl ester with an aldehyde to form a cyclohexyl ketone, which is then reacted with an acetyloxy group to form this compound. The three-step route involves reacting a cyclohexyl ester with an aldehyde to form a cyclohexyl ketone, which is then reacted with an acetyloxy group to form a cyclohexyl acetate, which is then reacted with a base to form this compound. The four-step route involves reacting a cyclohexyl ester with an aldehyde to form a cyclohexyl ketone, which is then reacted with an acetyloxy group to form a cyclohexyl acetate, which is then reacted with a base to form a cyclohexyl acetate ester, which is then reacted with a base to form this compound.
Propriétés
IUPAC Name |
4-(acetyloxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-7(11)14-6-9-2-4-10(15-9,5-3-9)8(12)13/h2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSPBNJKZISQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12CCC(O1)(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)
![methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6608679.png)


![[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608703.png)
![2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride](/img/structure/B6608707.png)
![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione, cis](/img/structure/B6608720.png)
![tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate](/img/structure/B6608724.png)



